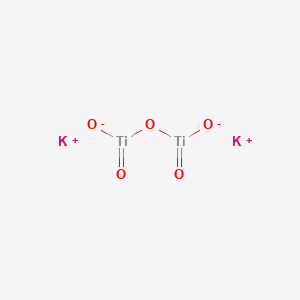
Reactive Black 8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactive Black 8 is a synthetic azo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton, rayon, and flax. It is known for its deep black color and excellent fastness properties, making it a popular choice for various industrial applications. The chemical structure of this compound includes a chromophore that reacts with the substrate to form a covalent bond, ensuring the dye’s durability and resistance to washing and light.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Reactive Black 8 involves the combination of a chromophore with trichlorotriazine to prepare a dye intermediate. This intermediate is then treated with ammonium hydroxide to form the dye synthesis solution containing this compound. The final step involves adding a salt to the dye synthesis solution to precipitate this compound, which is then filtered and purified .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity while minimizing production costs and energy consumption. The use of salt crystallization in the final step helps improve the production yield and quality of the dye .
Analyse Des Réactions Chimiques
Types of Reactions
Reactive Black 8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The dye can be reduced using reducing agents, resulting in the cleavage of the azo bond and the formation of aromatic amines.
Substitution: this compound can undergo substitution reactions, where functional groups in the dye molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Oxidation products may include quinones and other oxygenated aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substitution reactions result in modified dye molecules with different functional groups.
Applications De Recherche Scientifique
Reactive Black 8 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques for visualizing biological samples.
Medicine: Investigated for its potential use in medical diagnostics and therapeutic applications.
Mécanisme D'action
The mechanism of action of Reactive Black 8 involves the formation of covalent bonds with the substrate, typically cellulosic fibers. The reactive group in the dye molecule reacts with the hydroxyl groups in the fibers, forming a stable covalent bond. This ensures the dye’s durability and resistance to washing and light. The molecular targets include the hydroxyl groups in cellulosic fibers, and the pathways involved include nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
Reactive Black 8 can be compared with other similar reactive dyes, such as:
Reactive Blue 82: Known for its bright blue color and similar fastness properties.
Reactive Violet 1: Another azo dye with excellent fastness properties and a violet color.
Reactive Blue 160: A copper complex dye with intense color and high fastness.
Uniqueness
This compound is unique due to its deep black color and excellent fastness properties, making it a preferred choice for industrial applications. Its ability to form strong covalent bonds with cellulosic fibers ensures its durability and resistance to washing and light, setting it apart from other dyes .
Propriétés
Numéro CAS |
12225-26-2 |
|---|---|
Formule moléculaire |
C24H36O2 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
3-(3-methylbut-2-enylidene)-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/2C12H18O/c2*1-9(2)4-6-11-8-12(13)7-5-10(11)3/h2*4,6,12-13H,3,5,7-8H2,1-2H3 |
Clé InChI |
BANBAOPIMTXBRM-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC=C1CC(CCC1=C)O)C.CC(=CC=C1CC(CCC1=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






